5-hexylsulfanyl-12,12-dimethyl-4-(4-methylphenyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
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Overview
Description
2-(hexylsulfanyl)-6,6-dimethyl-3-(4-methylphenyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is a complex organic compound belonging to the class of thienopyrimidines. Thienopyrimidines are known for their diverse biological activities and potential applications in medicinal chemistry. This compound, with its unique structure, has garnered interest for its potential therapeutic properties and applications in various scientific fields.
Preparation Methods
The synthesis of 2-(hexylsulfanyl)-6,6-dimethyl-3-(4-methylphenyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one involves several steps. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . The reaction conditions typically include heating the reactants in a suitable solvent, such as xylene, and using catalysts like calcium chloride to facilitate the cyclization process . Industrial production methods may involve scaling up these reactions and optimizing the conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .
Scientific Research Applications
2-(hexylsulfanyl)-6,6-dimethyl-3-(4-methylphenyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one has shown potential in various scientific research applications. In medicinal chemistry, it has been investigated for its anticancer properties . Studies have shown that thienopyrimidine derivatives can inhibit the growth of cancer cells and induce apoptosis . Additionally, this compound has been explored for its potential as a kinase inhibitor, targeting specific molecular pathways involved in cancer progression . In the field of biology, it has been studied for its effects on cellular processes and signaling pathways . Furthermore, its unique structure makes it a valuable tool in chemical research for studying the reactivity and properties of thienopyrimidine derivatives .
Mechanism of Action
The mechanism of action of 2-(hexylsulfanyl)-6,6-dimethyl-3-(4-methylphenyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. As a kinase inhibitor, it binds to the active site of kinases, preventing their phosphorylation activity and disrupting downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound’s unique structure allows it to selectively target certain kinases, making it a promising candidate for targeted cancer therapy .
Comparison with Similar Compounds
Compared to other thienopyrimidine derivatives, 2-(hexylsulfanyl)-6,6-dimethyl-3-(4-methylphenyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one stands out due to its unique substituents and structural features. Similar compounds include thieno[3,2-d]pyrimidin-4-ones and thieno[3,4-b]pyridine derivatives . These compounds share a common thienopyrimidine core but differ in their substituents and functional groups, which can significantly impact their biological activities and applications . The presence of the hexylsulfanyl and pyrano groups in this compound contributes to its distinct properties and potential therapeutic benefits .
Properties
CAS No. |
372171-85-2 |
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Molecular Formula |
C24H30N2O2S2 |
Molecular Weight |
442.6g/mol |
IUPAC Name |
5-hexylsulfanyl-12,12-dimethyl-4-(4-methylphenyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C24H30N2O2S2/c1-5-6-7-8-13-29-23-25-21-20(18-14-24(3,4)28-15-19(18)30-21)22(27)26(23)17-11-9-16(2)10-12-17/h9-12H,5-8,13-15H2,1-4H3 |
InChI Key |
OVKOKCDSEVYHND-UHFFFAOYSA-N |
SMILES |
CCCCCCSC1=NC2=C(C3=C(S2)COC(C3)(C)C)C(=O)N1C4=CC=C(C=C4)C |
Canonical SMILES |
CCCCCCSC1=NC2=C(C3=C(S2)COC(C3)(C)C)C(=O)N1C4=CC=C(C=C4)C |
Origin of Product |
United States |
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